molecular formula C17H22FN3O3 B6500887 1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea CAS No. 954687-56-0

1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea

Cat. No. B6500887
CAS RN: 954687-56-0
M. Wt: 335.4 g/mol
InChI Key: YCTGMNAPGJOJSK-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which means it contains a functional group with the pattern (NH2)2C=O. Urea derivatives are often used in medicinal chemistry due to their bioactivity .


Molecular Structure Analysis

The compound contains a cyclohexyl group, a fluorophenyl group, and a urea group. The presence of these groups will influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a urea derivative, this compound might participate in reactions typical for ureas, such as hydrolysis. The fluorophenyl group might undergo reactions typical for aromatic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could result in hydrogen bonding, influencing its solubility and melting point .

Scientific Research Applications

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific data, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

The study and application of urea derivatives is a vibrant field in medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses .

properties

IUPAC Name

1-cyclohexyl-3-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c18-12-6-8-14(9-7-12)21-11-15(24-17(21)23)10-19-16(22)20-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTGMNAPGJOJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea

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